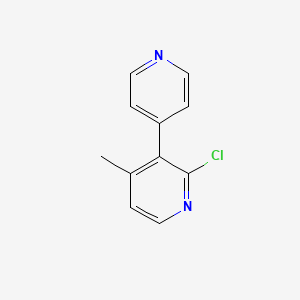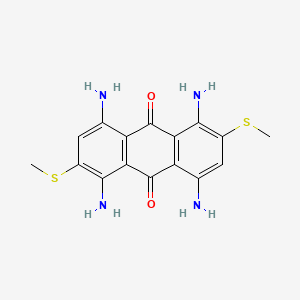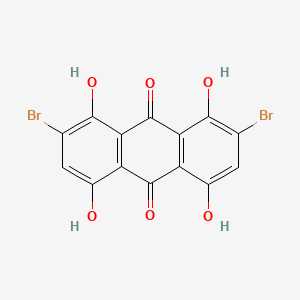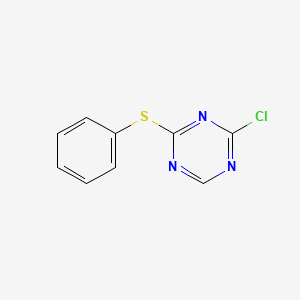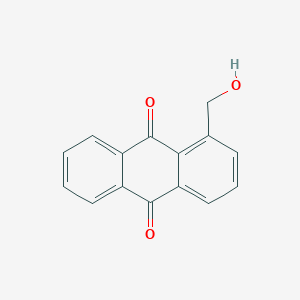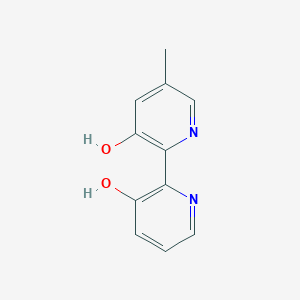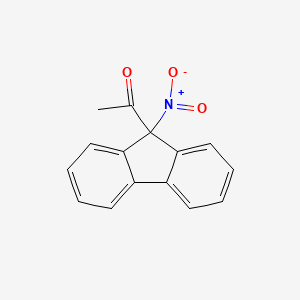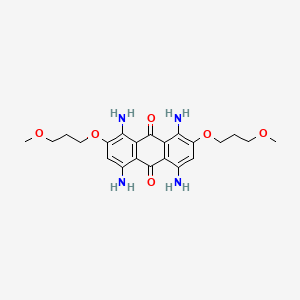
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, characterized by the presence of a quinone moiety attached to an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 1,4,5,8-tetranitroanthracene. This intermediate is then subjected to reduction reactions using hydrogen gas in the presence of a palladium catalyst to yield 1,4,5,8-tetraaminoanthracene. The final step involves the etherification of the amino groups with 3-methoxypropyl bromide under basic conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity while minimizing human error and exposure to hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are useful in dye and pigment industries.
Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are typical.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
Industry: Utilized in the production of high-performance materials, including conductive polymers and advanced composites.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on the application:
In biological systems: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
In materials science: The presence of multiple functional groups allows for strong interactions with other molecules, enhancing the properties of composite materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the methoxypropoxy groups, resulting in different solubility and reactivity.
1,4,5,8-Tetrahydroxyanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups, leading to different chemical behavior and applications.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione is unique due to the combination of amino and methoxypropoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of advanced materials.
Propriétés
Numéro CAS |
88601-74-5 |
|---|---|
Formule moléculaire |
C22H28N4O6 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,7-bis(3-methoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O6/c1-29-5-3-7-31-13-9-11(23)15-17(19(13)25)22(28)18-16(21(15)27)12(24)10-14(20(18)26)32-8-4-6-30-2/h9-10H,3-8,23-26H2,1-2H3 |
Clé InChI |
FXWHQKPTAVWALO-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCCOC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
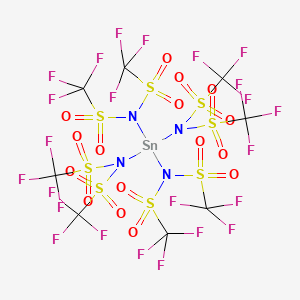
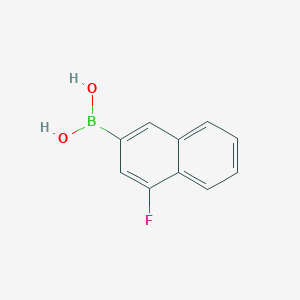
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
